molecular formula C21H25NO2 B15124961 (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-ethanol CAS No. 113835-77-1

(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-ethanol

Cat. No.: B15124961
CAS No.: 113835-77-1
M. Wt: 323.4 g/mol
InChI Key: ZKOHNNRBHUBCOD-UFWORHAWSA-N
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Description

Olopatadine Methanol is a derivative of olopatadine, a selective histamine H1-receptor antagonist. Olopatadine is commonly used in the treatment of allergic conditions such as allergic conjunctivitis and rhinitis. It works by inhibiting the release of inflammatory mediators like leukotrienes and thromboxanes from human polymorphonuclear leukocytes and eosinophils .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of olopatadine methanol involves several steps. One common method includes the reaction of 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid with methanol in the presence of thionyl chloride. This reaction is typically carried out at low temperatures (0°C) and then allowed to proceed at room temperature for 24 hours .

Industrial Production Methods

Industrial production of olopatadine methanol often involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the final product. The process may include steps such as solid-phase extraction and chromatographic separation to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Olopatadine methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various derivatives of olopatadine, which can be further utilized in pharmaceutical formulations .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Olopatadine methanol is unique due to its dual mechanism of action, combining histamine H1-receptor antagonism with mast cell stabilization. This dual action makes it particularly effective in treating allergic conditions with minimal side effects compared to other similar compounds .

Properties

CAS No.

113835-77-1

Molecular Formula

C21H25NO2

Molecular Weight

323.4 g/mol

IUPAC Name

2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]ethanol

InChI

InChI=1S/C21H25NO2/c1-22(2)12-5-8-19-18-7-4-3-6-17(18)15-24-21-10-9-16(11-13-23)14-20(19)21/h3-4,6-10,14,23H,5,11-13,15H2,1-2H3/b19-8+

InChI Key

ZKOHNNRBHUBCOD-UFWORHAWSA-N

Isomeric SMILES

CN(C)CC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)CCO

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CCO

Origin of Product

United States

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